molecular formula C14H16N2O8 B1313749 Di(N-succinimidyl) adipate CAS No. 59156-70-6

Di(N-succinimidyl) adipate

Cat. No. B1313749
CAS RN: 59156-70-6
M. Wt: 340.28 g/mol
InChI Key: LZZXZDMVRZJZST-UHFFFAOYSA-N
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Description

Di(N-succinimidyl) adipate is a PROTAC linker composed of alkyl chains . It contains two NHS ester groups which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

Di(N-succinimidyl) adipate can be used to synthesize a range of PROTACs . The conjugation between the primary amine group of the ABA molecule and lysine residues on BSA was performed with an adipate-based strategy to afford the synthetic neoprotein .


Molecular Structure Analysis

The molecular formula of Di(N-succinimidyl) adipate is C14H16N2O8 . Its molecular weight is 340.29 . The InChI Key is LZZXZDMVRZJZST-UHFFFAOYSA-N .


Chemical Reactions Analysis

Di(N-succinimidyl) adipate contains two NHS ester groups which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Di(N-succinimidyl) adipate has a molecular weight of 340.29 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Protein Thiolation and Protein-Protein Conjugation

Di(N-succinimidyl) adipate has been utilized in protein thiolation and reversible protein-protein conjugation. A study by Carlsson, Drevin, and Axén (1978) demonstrated its use in introducing thiol groups into proteins like ribonuclease, gamma-globulin, alpha-amylase, and horseradish peroxidase. This reagent was also employed for preparing protein-protein conjugates through thiol-disulfide exchange reactions, proving its versatility in biochemical applications (Carlsson, Drevin, & Axén, 1978).

Cross-Linking in Biological Structures

Lomant and Fairbanks (1976) explored di(N-succinimidyl) adipate's use in chemical cross-linking for studying biological structures. Their work involved the acylation of accessible amino groups in hemoglobin, highlighting the reagent’s effectiveness in understanding protein interactions and structures (Lomant & Fairbanks, 1976).

Chromatin Structure Analysis

In the context of chromatin structure analysis, Lennard and Thomas (1985) employed di(N-succinimidyl) adipate for chemical cross-linking. This application provided insights into the arrangement of H5 molecules in chicken erythrocyte chromatin, both in extended and condensed states, contributing significantly to the understanding of chromatin dynamics (Lennard & Thomas, 1985).

Radiolabeling for Positron Emission Tomography

Kostikov et al. (2012) reported the synthesis of N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate, a prosthetic group for protein radiolabeling in positron emission tomography (PET), derived from di(N-succinimidyl) adipate. This advancement illustrated its significant role in medical imaging and diagnostics (Kostikov et al., 2012).

Organic-Inorganic Biocomposite Characterization

In material science, Li et al. (2018) highlighted the use of di(N-succinimidyl) adipate in characterizing organic-inorganic biocomposites. Their study on octacalcium phosphate composites with metabolic di-acids like succinate and adipate showcased its application in refining the understanding of biomineralization mechanisms (Li et al., 2018).

Single Cell RNA Sequencing

Attar et al. (2017) demonstrated the use of dithio-bis(succinimidyl propionate), a derivative of di(N-succinimidyl) adipate, for stabilizing cell samples in single-cell transcriptomic applications. This approach facilitated the preservation of RNA integrity and enabled tracking of experimental cell populations (Attar et al., 2017).

Safety And Hazards

Di(N-succinimidyl) adipate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Di(N-succinimidyl) adipate is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it has potential for use in future research and development of targeted therapy drugs .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXZDMVRZJZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459630
Record name Di(N-succinimidyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(N-succinimidyl) adipate

CAS RN

59156-70-6
Record name Adipic acid bis(N-hydroxysuccinimide) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(N-succinimidyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Zhong, Y Yu, JQ Song, TW Jia, AY Liu, TF Zhao… - Carbohydrate …, 2020 - Elsevier
We report the preparation of multivalent amide-sialoside-decorated human serum albumin (HSA) and bovine serum albumin (BSA) as mimics of natural mucin and bioshields against …
Number of citations: 9 www.sciencedirect.com
Z Lao, Y Li, X Mi, Q Tang, J Li, Y Chen… - European Journal of …, 2023 - Elsevier
… Finally, the pentatrideca-valent triazolylsialoside BSA conjugate PSB was prepared using a di-N-succinimidyl adipate coupling strategy, as described in our previous report [48]. The …
Number of citations: 0 www.sciencedirect.com
Y Li, HY Liu, MJ Yang, D Liu, JQ Song, Z Lao… - Carbohydrate …, 2023 - Elsevier
… Briefly, to a stirring solution of excess di-N-succinimidyl adipate (0.1 g, 0.34 mmol) and Et 3 N (50 μL) in DMSO (2 mL) was added sialoside with terminal amine 5 (0.3 g, 0.17 mmol). …
Number of citations: 3 www.sciencedirect.com
A Hnízda, P Tesina, TB Nguyen, Z Kukačka… - The FEBS …, 2021 - Wiley Online Library
Nonhomologous end joining (NHEJ) is a DNA repair mechanism that religates double‐strand DNA breaks to maintain genomic integrity during the entire cell cycle. The Ku70/80 …
Number of citations: 16 febs.onlinelibrary.wiley.com
DM Wang, X Meng, XB Li, HJ He, TF Zhao… - Heterocyclic …, 2017 - degruyter.com
Aminophenylboronic acid (ABA) modified bovine serum albumin (BSA) was prepared as neolectin and its interactions with oligosaccharides and glycopolymer were studied by surface …
Number of citations: 5 www.degruyter.com
Y Chang, X Meng, Y Li, J Liang, T Li, D Meng, T Zhu… - …, 2019 - pubs.rsc.org
Lipoarabinomannan (LAM) is a major structural surface component of Mycobacterium tuberculosis. This study describes the synthesis of the well-defined lipoarabinomannan (LAM) …
Number of citations: 12 pubs.rsc.org
L Morelli, D Cancogni, M Tontini, A Nilo… - Beilstein journal of …, 2014 - beilstein-journals.org
A vaccine to prevent infections from the emerging Neisseria meningitidis X (MenX) is becoming an urgent issue. Recently MenX capsular polysaccharide (CPS) fragments conjugated to …
Number of citations: 35 www.beilstein-journals.org
F Broecker, J Hanske, CE Martin, JY Baek… - Nature …, 2016 - nature.com
… adipate ester spacer molecule 41 , to facilitate the challenging conjugation of 11 to CRM 197 , as this chemistry is more efficient than the previously 7 used di-N-succinimidyl adipate …
Number of citations: 74 www.nature.com
F Broecker, C Anish, PH Seeberger - Carbohydrate-Based Vaccines …, 2015 - Springer
Unique carbohydrate antigens are expressed on the surface of various pathogens, including bacteria, parasites, and viruses, and aberrant glycosylation is a frequent feature of cancer …
Number of citations: 23 link.springer.com
F Broecker, S Götze, J Hudon… - Journal of medicinal …, 2018 - ACS Publications
… Finally, a conventional glycoconjugate 6 that consists of the carrier protein CRM 197 covalently linked to 3 via di-N-succinimidyl adipate cross-linker chemistry was prepared to enable …
Number of citations: 54 pubs.acs.org

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